molecular formula C15H15ClN2 B3198599 4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline CAS No. 10159-02-1

4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

Cat. No. B3198599
CAS RN: 10159-02-1
M. Wt: 258.74 g/mol
InChI Key: BZMLGOYHWVTNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline, also known as Ro 31-8220, is a synthetic compound that belongs to the family of isoquinolines. It is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in various cellular processes. Ro 31-8220 has been extensively studied for its potential application in scientific research, particularly in the field of cancer research.

Future Directions

For more detailed information, you can refer to the relevant papers and technical documents .

properties

IUPAC Name

4-chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-11-5-6-14(17)13(9-11)15-12-4-2-1-3-10(12)7-8-18-15/h1-6,9,15,18H,7-8,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMLGOYHWVTNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=C(C=CC(=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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